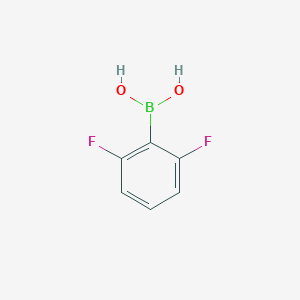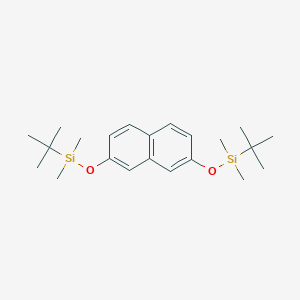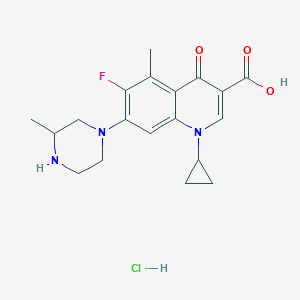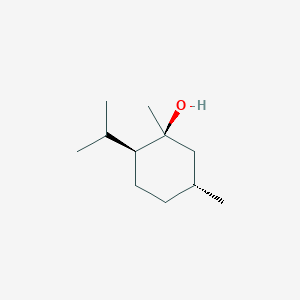
2,6-Difluorophenylboronic acid
Descripción general
Descripción
2,6-Difluorophenylboronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C6H5BF2O2 .
Synthesis Analysis
2,6-Difluorophenylboronic acid can be used as a substrate in the model reaction of Suzuki–Miyaura coupling with 4-chloro-3-methylanisole . It can also be used to prepare 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .Molecular Structure Analysis
The molecular structure of 2,6-Difluorophenylboronic acid consists of a planar benzene ring with two fluorine atoms and a boronic acid group attached .Chemical Reactions Analysis
2,6-Difluorophenylboronic acid is widely used in Suzuki–Miyaura coupling reactions . It can react with aryl and heteroaryl halides to form fluorinated biaryl derivatives .Physical And Chemical Properties Analysis
2,6-Difluorophenylboronic acid has a density of 1.4±0.1 g/cm3, a boiling point of 260.1±50.0 °C at 760 mmHg, and a flash point of 111.1±30.1 °C . It has two hydrogen bond acceptors, two hydrogen bond donors, and one freely rotating bond .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
2,6-Difluorophenylboronic acid: is commonly used as a substrate in the Suzuki–Miyaura coupling reactions . This cross-coupling reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds. Specifically, it can react with 4-chloro-3-methylanisole to form various biaryl compounds, which are essential structures in many pharmaceuticals and organic materials.
Organic Semiconductor Synthesis
This compound serves as a precursor for the synthesis of 4-bromo-2,3′,5′,6-tetrafluorobiphenyl . This intermediate is crucial for producing 2,6-difluorinated oligophenyls, which have applications in organic semiconductors. These semiconductors are used in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
TGR5 Agonists Synthesis
2,6-Difluorophenylboronic acid: is used to prepare ethyl 4-(2,6-difluorophenyl)nicotinate , a key intermediate for synthesizing potent TGR5 agonists. TGR5 is a G-protein-coupled receptor involved in various physiological processes, and agonists for this receptor have therapeutic potential in metabolic disorders.
Kinase Inhibitor Development
It has been explored in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways. Inhibitors targeting these enzymes are being researched for their potential to treat diseases such as cancer and inflammatory conditions.
Mecanismo De Acción
Target of Action
The primary target of 2,6-Difluorophenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The compound acts as a substrate in this reaction .
Mode of Action
2,6-Difluorophenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura coupling reaction, which results in the formation of a new carbon–carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by 2,6-Difluorophenylboronic acid . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The downstream effects include the formation of new carbon–carbon bonds, which can lead to the creation of complex organic molecules .
Result of Action
The action of 2,6-Difluorophenylboronic acid results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds, including 4-bromo-2,3′,5′,6-tetrafluorobiphenyl, a key intermediate for the synthesis of 2,6-difluorinated oligophenyls applicable in organic semiconductors .
Action Environment
The action, efficacy, and stability of 2,6-Difluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction conditions, such as temperature and pH, can also affect the reaction’s efficiency . Furthermore, the compound’s stability could be affected by factors such as light, heat, and moisture.
Safety and Hazards
2,6-Difluorophenylboronic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, eye protection, and face protection are recommended when handling this chemical .
Propiedades
IUPAC Name |
(2,6-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZAICSEFBVFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370227 | |
| Record name | 2,6-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorophenylboronic acid | |
CAS RN |
162101-25-9 | |
| Record name | 2,6-Difluorophenylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=162101-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Difluorophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)
![2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B68779.png)








